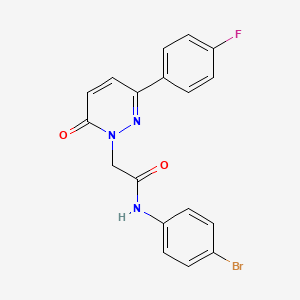

N-(4-bromophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

N-(4-bromophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone derivative with a bromophenylacetamide moiety and a 4-fluorophenyl-substituted pyridazinone core. It has been identified as a potent and specific agonist for Formyl Peptide Receptor 2 (FPR2), activating intracellular calcium mobilization and chemotaxis in human neutrophils . Its structure-activity relationship (SAR) highlights the importance of substituents on both the pyridazinone ring and the benzyl/aryl groups for receptor selectivity and potency.

Properties

IUPAC Name |

N-(4-bromophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrFN3O2/c19-13-3-7-15(8-4-13)21-17(24)11-23-18(25)10-9-16(22-23)12-1-5-14(20)6-2-12/h1-10H,11H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYAQKPBPBRJQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazinone core, followed by the introduction of the bromophenyl and fluorophenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethyl sulfoxide (DMSO), and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of N-(4-bromophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide may involve continuous flow synthesis techniques to enhance yield and purity. These methods utilize automated reactors and precise control of reaction parameters to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to introduce additional functional groups.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can modify the pyridazinone ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Structural Features

The compound features a bromophenyl group and a fluorophenyl group attached to a central pyridazine structure, which contributes to its potential biological activity.

Medicinal Chemistry

N-(4-bromophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide has been investigated for its potential as an antitumor agent. The presence of the pyridazine ring is significant as it has been linked to various pharmacological activities, including anticancer properties.

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar pyridazine derivatives. The findings indicated that modifications at the 2-position of the pyridazine ring enhanced cytotoxicity against cancer cell lines, suggesting that N-(4-bromophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide could exhibit similar effects due to its structural analogies .

Neuropharmacology

Research has also focused on the neuropharmacological effects of compounds with similar structures. Preliminary studies indicate that pyridazine derivatives may influence neurotransmitter systems, potentially leading to applications in treating neurological disorders.

Case Study: Neuroprotective Effects

In a study assessing neuroprotective agents, several pyridazine derivatives were tested for their ability to inhibit neurodegeneration in cellular models. Results showed promising neuroprotective effects, which could be attributed to their antioxidant properties .

Anti-inflammatory Properties

The compound's structural characteristics suggest potential anti-inflammatory activity. Compounds containing halogenated phenyl groups have been noted for their ability to modulate inflammatory pathways.

Case Study: Inhibition of Inflammatory Cytokines

A study evaluated the anti-inflammatory effects of various halogenated pyridazines on lipopolysaccharide (LPS)-induced inflammation in vitro. The results indicated that certain derivatives significantly reduced pro-inflammatory cytokine levels, positioning N-(4-bromophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide as a potential candidate for further investigation in inflammatory diseases .

Data Tables

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, modulating the activity of the target proteins. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications on the Pyridazinone Core

Substituent Effects at the 3- and 4-Positions

- Target Compound : The 3-(4-fluorophenyl) group contributes to FPR2 specificity. Fluorine’s electron-withdrawing nature enhances binding affinity and metabolic stability compared to methoxy or methylthio substituents .

- Compound 4c (N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-4-ethylpyridazin-1(6H)-yl]acetamide) : Replacing the 4-fluorophenyl with a 3-methoxybenzyl group results in mixed FPR1/FPR2 activity. The methoxy group’s electron-donating properties reduce receptor selectivity .

- Compound 84 (Propanamide Derivative) : Replacing the acetamide linker with propanamide decreases potency, suggesting optimal hydrogen bonding with the shorter acetamide chain .

Alkyl Chain Variations at the 4-Position

Benzyl/Aryl Group Modifications

- Compound 8a (N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetamide) : The 4-methylthio substituent results in a low synthesis yield (10%), possibly due to steric or electronic challenges during coupling. Biological data are unspecified, but sulfur-containing groups may alter pharmacokinetics .

- Compound 8c (3-Methoxybenzyl Derivative) : Exhibits mixed FPR1/FPR2 activity, emphasizing that para-substitutions (e.g., 4-fluorophenyl in the target) enhance specificity over meta-substitutions .

Halogen Substituents on the Phenyl Ring

- Target vs.

Receptor Selectivity and Potency

Key Research Findings

Substituent-Driven Selectivity : The 4-fluorophenyl group is critical for FPR2 specificity, while methoxy or methylthio groups reduce selectivity .

Synthetic Challenges : Bulky substituents (e.g., methylthio in 8a) lower reaction yields, likely due to steric hindrance .

Physicochemical Trade-offs : Longer alkyl chains (e.g., butyl in 4e) improve yields but may compromise receptor binding due to increased hydrophobicity .

Biological Activity

N-(4-bromophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as a phosphodiesterase 4 (PDE4) inhibitor. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a bromophenyl group and a pyridazinone scaffold. The synthesis typically involves multi-step reactions, including:

- Formation of the Pyridazinone Ring : Achieved through cyclization reactions involving hydrazine derivatives and diketones.

- Bromination : Introduction of the bromophenyl group using brominating agents.

- Acetylation : Final acetylation step to yield the target compound.

The molecular formula is , with a molecular weight of approximately 420.3 g/mol.

Biological Activity

N-(4-bromophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide exhibits notable biological activities:

- PDE4 Inhibition : This compound acts as a selective inhibitor of PDE4, an enzyme involved in inflammatory responses. Inhibition of PDE4 has therapeutic implications for conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, suggesting that this compound may also be beneficial in treating inflammatory disorders .

- Anticancer Potential : Preliminary studies indicate potential anticancer activity, particularly against estrogen receptor-positive breast cancer cell lines . Molecular docking studies suggest that the compound can effectively bind to cancer-related receptors, modulating their activity .

The mechanism by which N-(4-bromophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide exerts its effects involves:

- Selective Binding : The presence of halogenated phenyl groups enhances binding affinity to specific biological targets, potentially leading to reduced side effects compared to non-selective inhibitors .

- Modulation of Biological Pathways : By interacting with enzymes such as PDE4, the compound may influence various signaling pathways involved in inflammation and cancer progression .

Comparative Analysis

To better understand the biological profile of N-(4-bromophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(4-chlorophenyl)-N-(3-fluorophenyl)acetamide | Chlorine instead of bromine | PDE4 inhibition |

| 3-(5-amino-6-oxo-1,6-dihydropyridazin-3-yl)acetamide | Different pyridazinone core | Anti-inflammatory |

| N-(4-bromophenyl)-2-[5-[(3-methoxyphenyl)methyl]-3-methyl-6-oxo-pyridazin-1-yl]acetamide | Similar acetamide structure | Potential anti-cancer activity |

This table illustrates how variations in substituents can influence the biological activity of related compounds.

Case Studies and Research Findings

Recent research has highlighted the potential applications of N-(4-bromophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide in various therapeutic areas:

- Antimicrobial Activity : In vitro studies have shown that derivatives of similar compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria . The structure's lipophilicity aids in membrane penetration, enhancing efficacy.

- Anticancer Screening : Compounds with similar structural motifs have been screened against various cancer cell lines, demonstrating promising results against MCF7 cells . Molecular docking studies provide insights into binding modes that could be exploited for drug design.

Q & A

Q. What are the critical steps and conditions for synthesizing N-(4-bromophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide?

The synthesis involves multi-step reactions:

- Step 1 : Formation of the pyridazinone core via cyclization of substituted hydrazines with α,β-unsaturated ketones under reflux in polar aprotic solvents (e.g., DMF) .

- Step 2 : Introduction of the 4-fluorophenyl group via nucleophilic aromatic substitution (SNAr) using fluorobenzene derivatives and catalytic bases like K₂CO₃ .

- Step 3 : Acetamide coupling via a Buchwald-Hartwig or Ullmann-type reaction, requiring Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in anhydrous toluene at 80–100°C . Key optimization parameters : Reaction time (12–24 hr), solvent purity, and inert atmosphere to prevent oxidation of intermediates.

Q. How can researchers validate the structural integrity and purity of this compound?

Analytical workflows include:

- NMR spectroscopy : Confirm regiochemistry of substituents (e.g., ¹H-NMR for aromatic proton splitting patterns, ¹³C-NMR for carbonyl signals at ~170 ppm) .

- HPLC-MS : Assess purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .

- X-ray crystallography : Resolve ambiguous stereochemistry or packing motifs, as demonstrated for structurally related pyridazinone derivatives .

Q. What functional groups in this compound are most reactive, and how do they influence downstream modifications?

- Pyridazinone core : Susceptible to electrophilic substitution at the 4-position; reacts with alkyl halides or acyl chlorides under basic conditions .

- Acetamide linker : Hydrolyzes to carboxylic acid in acidic/basic media, enabling conjugation with amines or alcohols .

- Bromophenyl group : Participates in Suzuki-Miyaura cross-coupling for introducing aryl/heteroaryl groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

Methodology :

- Core modifications : Replace pyridazinone with pyrimidine or triazine rings to assess impact on target binding (e.g., kinase inhibition) .

- Substituent variation : Systematically alter the 4-fluorophenyl group (e.g., Cl, CF₃, OCH₃) to evaluate steric/electronic effects on potency .

- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to identify critical interactions with biological targets like cyclooxygenase-2 (COX-2) . Example SAR Table :

| Derivative | R-group | IC₅₀ (COX-2) | LogP |

|---|---|---|---|

| Parent | 4-F | 0.8 µM | 3.1 |

| Analog A | 4-Cl | 1.2 µM | 3.5 |

| Analog B | 4-CF₃ | 0.5 µM | 4.0 |

Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Troubleshooting strategies :

- Assay standardization : Compare protocols for enzyme sources (recombinant vs. tissue-derived) and buffer conditions (pH, ionic strength) .

- Solubility controls : Use DMSO concentrations ≤0.1% to avoid false negatives in cell-based assays .

- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and Western blot for downstream pathway modulation .

Q. What strategies can mitigate off-target effects during preclinical evaluation?

- Selectivity profiling : Screen against panels of related enzymes (e.g., 50+ kinases) using competitive binding assays .

- Metabolic stability testing : Incubate with liver microsomes to identify labile sites (e.g., acetamide hydrolysis) and guide structural stabilization .

- In silico toxicity prediction : Use tools like ProTox-II to flag potential hepatotoxicity or mutagenicity risks .

Methodological Resources

- Synthetic protocols : Refer to multi-step procedures for pyridazinone derivatives in , and 15.

- Biological assays : and provide protocols for kinase inhibition and anti-inflammatory testing.

- Structural analysis : details crystallographic parameters for analogous compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.